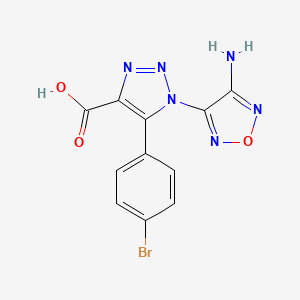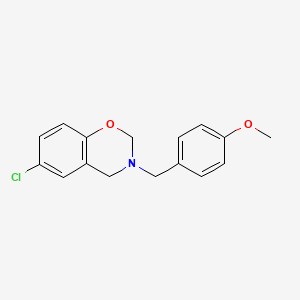![molecular formula C23H17FN2O3S B11574797 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574797.png)
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-ジメチル-1,3-チアゾール-2-イル)-1-(4-フルオロフェニル)-7-メチル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンは、チアゾール、フルオロフェニル、クロメノピロール部分のユニークな組み合わせを特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
2-(4,5-ジメチル-1,3-チアゾール-2-イル)-1-(4-フルオロフェニル)-7-メチル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンの合成は、一般的に多段階の有機反応を伴います。このプロセスは、チアゾール環の調製から始まり、続いてフルオロフェニル基とクロメノピロール骨格が導入されます。重要なステップには以下が含まれます。
チアゾール環の形成: これは、適切なチオアミドとα-ハロケトンの前駆体を酸性または塩基性条件下で環化させることで実現できます。
フルオロフェニル基の導入: このステップでは、フッ素原子がフェニル環に導入される求核置換反応が含まれる場合があります。
クロメノピロール骨格の構築: これは、一連の環化および縮合反応によって達成でき、多くの場合、正しい位置異性体および立体異性体を得るために触媒および特定の反応条件を使用します。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために合成経路の最適化が必要になります。これには以下が含まれる場合があります。
反応のスケールアップ: より大きな反応器を使用し、温度、圧力、溶媒の選択などの反応条件を最適化します。
精製技術: 再結晶、クロマトグラフィー、蒸留などの方法を使用して目的の生成物を分離します。
品質管理: NMR、IR、質量分析などの厳格な分析技術を実装して、化合物の構造と純度を確認します。
化学反応解析
反応の種類
2-(4,5-ジメチル-1,3-チアゾール-2-イル)-1-(4-フルオロフェニル)-7-メチル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物またはキノンを形成するために酸化できます。
還元: 還元反応は、ジヒドロまたはテトラヒドロ誘導体の形成につながる可能性があります。
置換: この化合物は、特にフルオロフェニルおよびチアゾール部分で、求核置換反応または求電子置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、触媒的水素化などの還元剤が頻繁に使用されます。
置換: ハロゲン、アルキル化剤、求核剤(例:アミン、チオール)などの試薬が、適切な条件(例:溶媒、温度)下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性があり、一方、還元はジヒドロ誘導体を生成する可能性があります。
科学研究への応用
2-(4,5-ジメチル-1,3-チアゾール-2-イル)-1-(4-フルオロフェニル)-7-メチル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は生物活性を示す可能性があり、特に特定の酵素や受容体を標的とする薬剤開発の候補となります。
材料科学: そのユニークな構造は、有機発光ダイオード(OLED)や有機太陽電池(OPV)などの有機エレクトロニクスでの用途を探求できます。
化学生物学: この化合物は、分子レベルで生物学的経路と相互作用を研究するためのプローブとして使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the chromeno-pyrrole framework. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Construction of the Chromeno-Pyrrole Framework: This can be accomplished through a series of cyclization and condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct regiochemistry and stereochemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to isolate the desired product.
Quality Control: Implementing rigorous analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
化学反応の分析
Types of Reactions
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
科学的研究の応用
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure could be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
作用機序
2-(4,5-ジメチル-1,3-チアゾール-2-イル)-1-(4-フルオロフェニル)-7-メチル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンがその効果を発揮するメカニズムは、その特定の用途によって異なります。
生物活性: この化合物は、酵素、受容体、DNAなどの特定の分子標的に結合し、生物学的経路の調節につながる可能性があります。
材料科学: 電子用途では、この化合物の作用機序は、電荷輸送や光吸収/発光などの電子特性に関係します。
類似の化合物との比較
類似の化合物
2-(4,5-ジメチル-1,3-チアゾール-2-イル)-1-フェニル-7-メチル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオン: フェニル環にフッ素原子がありません。
2-(4,5-ジメチル-1,3-チアゾール-2-イル)-1-(4-クロロフェニル)-7-メチル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオン: フッ素ではなく塩素原子が含まれています。
2-(4,5-ジメチル-1,3-チアゾール-2-イル)-1-(4-メチルフェニル)-7-メチル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオン: フッ素ではなくメチル基を持っています。
独自性
2-(4,5-ジメチル-1,3-チアゾール-2-イル)-1-(4-フルオロフェニル)-7-メチル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンにフッ素原子が存在することは、その類似体と比較して、脂溶性、代謝安定性、および潜在的な生物活性の向上などのユニークな特性をもたらします。
類似化合物との比較
Similar Compounds
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the fluorine atom on the phenyl ring.
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains a chlorine atom instead of fluorine.
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Has a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs.
特性
分子式 |
C23H17FN2O3S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17FN2O3S/c1-11-4-9-17-16(10-11)20(27)18-19(14-5-7-15(24)8-6-14)26(22(28)21(18)29-17)23-25-12(2)13(3)30-23/h4-10,19H,1-3H3 |
InChIキー |
UHKXPEJICWFQDU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one](/img/structure/B11574722.png)
![(5Z)-5-(3-chlorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11574726.png)
![2-(4-Chlorophenyl)-7-methoxy-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11574730.png)

![3,4,5-trimethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11574748.png)
![[4-(4-Fluoro-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-acetic acid isopropyl ester](/img/structure/B11574763.png)
![4-[(1,1-dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11574775.png)
![2-Ethyl 4-propan-2-yl 5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11574785.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11574788.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574792.png)
![ethyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11574795.png)
![ethyl (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11574799.png)
![(6Z)-6-benzylidene-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11574800.png)
